molecular formula C10H11NO4 B1282895 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid CAS No. 92992-17-1

1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Cat. No.: B1282895
CAS No.: 92992-17-1
M. Wt: 209.2 g/mol
InChI Key: CVBXYEQRFRJNQS-UHFFFAOYSA-N
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Description

1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Structural Analysis and Chemical Properties

  • Kajiwara et al. (1993) investigated the molecular structure and chemical properties of a derivative of 1H-pyrrolizine, identifying the presence of carbonyl, carboxyl groups, and a methoxycarbonylethyl group. This study is crucial for understanding the compound's chemical behavior and potential applications in various fields, including medicinal chemistry and materials science (Kajiwara et al., 1993).

2. Synthesis and Biological Activity

  • Research by Krichevskii et al. (2007) and Ladurée et al. (1989) explored the synthesis of compounds related to 1H-pyrrolizine, demonstrating their potential in affecting learning, memory, and antileukemic activity. These findings suggest the compound's applicability in developing therapeutic agents for various neurological and oncological conditions (Krichevskii et al., 2007) (Ladurée et al., 1989).

3. Novel Alkaloids and Anti-Inflammatory Activity

  • Sun et al. (2019) discovered a new pyrrolizine alkaloid with anti-inflammatory properties from the peels of Punica granatum. This highlights the potential of 1H-pyrrolizine derivatives in the development of anti-inflammatory drugs (Sun et al., 2019).

4. Impact on Cholinergic System

  • Another study by Krichevskii et al. (2007) indicates that certain derivatives can influence the central cholinergic system, suggesting possible applications in treating neurological disorders (Krichevskii et al., 2007).

5. Advanced Synthesis Techniques

  • Walizei and Breitmaier (1990) and Denislamova et al. (2008) discussed advanced synthesis methods for pyrrolizine compounds, contributing to the field of organic chemistry and facilitating the production of potentially useful derivatives (Walizei & Breitmaier, 1990) (Denislamova et al., 2008).

6. Structural and Spectroscopic Studies

  • Silva et al. (2006) conducted a detailed study on the crystal structure and spectroscopic properties of a derivative, providing valuable insights for future research and application in various scientific disciplines (Silva et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to target nucleic acid phase transitions . This suggests that the compound could potentially interact with nucleic acids or proteins involved in nucleic acid metabolism.

Mode of Action

These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with nucleic acids, it could potentially influence pathways involving dna replication, transcription, and translation

Pharmacokinetics

A related compound, moc-etomidate, has been found to be rapidly metabolized with an in vitro half-life of 44 minutes . This suggests that “7-(Methoxycarbonyl)-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid” might also have rapid metabolism and short half-life, although further studies are needed to confirm this.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been found to be influenced by the pH of the environment

Safety and Hazards

The safety and hazards associated with carboxylic acids depend on the specific compound. Some carboxylic acids are relatively safe to handle, while others can be corrosive or toxic . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The field of carboxylic acid chemistry continues to evolve with new synthetic methods and applications being developed. For example, the Suzuki–Miyaura coupling reaction, a carbon-carbon bond-forming reaction involving organoboron reagents and carboxylic acids, has been widely applied in organic synthesis .

Properties

IUPAC Name

7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXYEQRFRJNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544528
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92992-17-1
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester
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